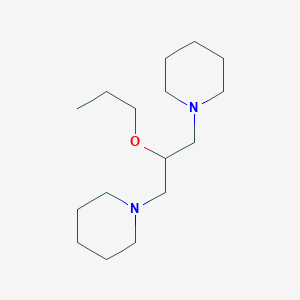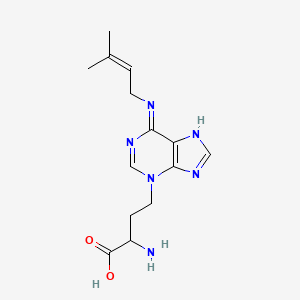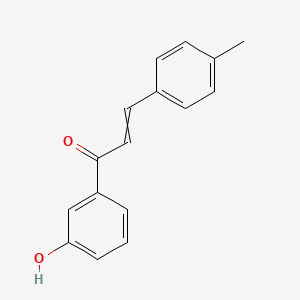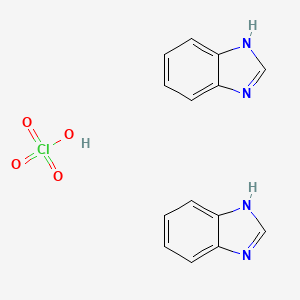
1H-benzimidazole;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-benzimidazole;perchloric acid: is a compound that combines the heterocyclic aromatic organic compound 1H-benzimidazole with perchloric acid. 1H-benzimidazole is characterized by a benzene ring fused to an imidazole ring, forming a bicyclic structure. Perchloric acid is a strong acid known for its oxidizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-benzimidazole can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction typically involves heating the reactants to high temperatures (250–300°C) in the presence of acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid .
Industrial Production Methods: Industrial production of 1H-benzimidazole often involves the same condensation reaction but on a larger scale, using optimized conditions to maximize yield and purity. Perchloric acid is produced industrially by the electrolysis of sodium chlorate solutions.
Chemical Reactions Analysis
Types of Reactions: 1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: Nucleophilic substitution reactions are common, where substituents are introduced at specific positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
- Oxidation products include various benzimidazole derivatives.
- Reduction products involve modified imidazole rings.
- Substitution products depend on the substituents introduced, leading to a wide range of benzimidazole derivatives .
Scientific Research Applications
1H-benzimidazole and its derivatives have extensive applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-benzimidazole involves its interaction with various molecular targets:
Enzyme Inhibition: Benzimidazole derivatives inhibit enzymes by binding to their active sites, disrupting normal enzymatic functions.
DNA Interaction: Some derivatives can intercalate into DNA, affecting replication and transcription processes.
Tubulin Polymerization: Certain benzimidazole compounds inhibit tubulin polymerization, affecting cell division.
Comparison with Similar Compounds
Imidazole: Shares the imidazole ring but lacks the fused benzene ring.
Triazole: Contains three nitrogen atoms in the ring structure.
Thiazole: Contains a sulfur atom in the ring structure.
Uniqueness: 1H-benzimidazole is unique due to its fused benzene and imidazole rings, providing a stable platform for various chemical modifications. This structure allows for diverse pharmacological activities and applications in multiple fields .
Properties
CAS No. |
62085-07-8 |
|---|---|
Molecular Formula |
C14H13ClN4O4 |
Molecular Weight |
336.73 g/mol |
IUPAC Name |
1H-benzimidazole;perchloric acid |
InChI |
InChI=1S/2C7H6N2.ClHO4/c2*1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)5/h2*1-5H,(H,8,9);(H,2,3,4,5) |
InChI Key |
SIJMBOKMFBISQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.C1=CC=C2C(=C1)NC=N2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Bromophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14542580.png)
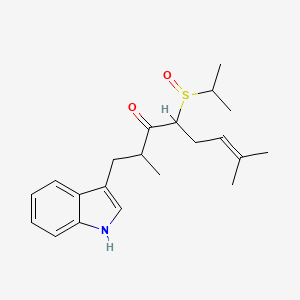
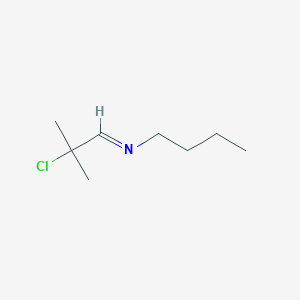
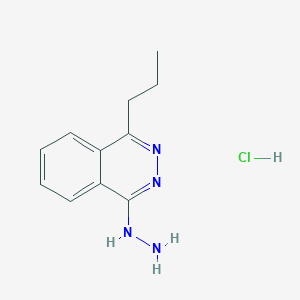
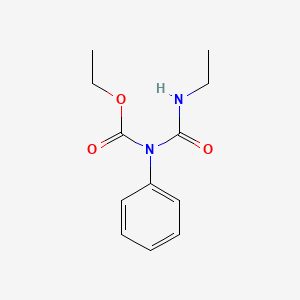
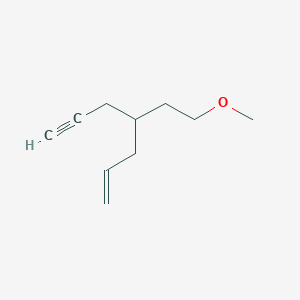
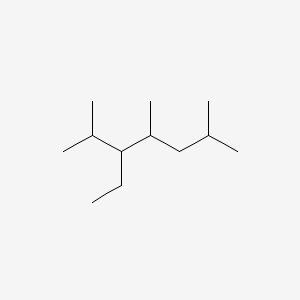

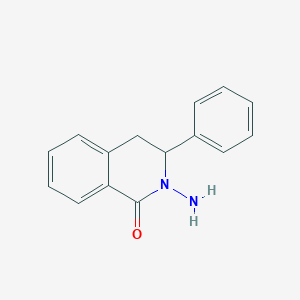
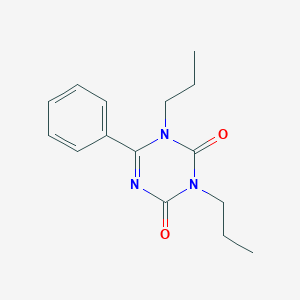
![2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14542651.png)
